GDC-0879

Description

BenchChem offers high-quality GDC-0879 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GDC-0879 including the price, delivery time, and more detailed information at info@benchchem.com.

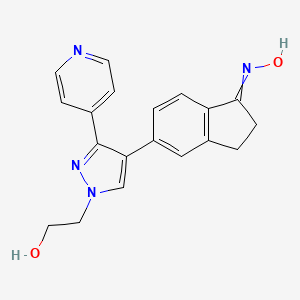

Structure

3D Structure

Properties

Molecular Formula |

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2 |

InChI Key |

DEZZLWQELQORIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: GDC-0879 Discovery and Chemical Properties

Executive Summary

GDC-0879 is a potent, selective, and orally bioavailable small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E oncogenic mutant. Developed by Genentech (Roche), it represents a pivotal tool compound in the study of the MAPK signaling pathway. Unlike "paradox-breaking" inhibitors (e.g., PLX8394), GDC-0879 is a Type I½ inhibitor that stabilizes the active conformation of the kinase. While highly effective against V600E-driven tumors, it induces paradoxical activation of the MAPK pathway in RAS-mutant/BRAF-wild-type contexts, a phenomenon characteristic of first-generation RAF inhibitors.

This guide details the chemical properties, synthesis logic, mechanistic behavior, and experimental protocols for GDC-0879, designed for researchers in oncology and medicinal chemistry.

Chemical & Physical Properties[1][2][3]

GDC-0879 is an indanone oxime derivative. Its chemical structure incorporates a pyrazole core substituted with a pyridine ring (hinge binder) and a hydroxyethyl tail (solubility/binding).

Identity & Constants[4]

| Property | Value |

| Chemical Name | (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydroinden-1-one oxime |

| Common Name | GDC-0879 |

| CAS Registry | 905281-76-7 |

| Molecular Formula | C₁₉H₁₈N₄O₂ |

| Molecular Weight | 334.37 g/mol |

| Appearance | White to off-white solid |

| pKa | ~5.1 (Pyridine nitrogen) |

| logP | ~1.01 (Calculated) |

| H-Bond Donors/Acceptors | 2 / 5 |

Solubility & Formulation

GDC-0879 is hydrophobic and requires specific solvent systems for in vitro and in vivo use.

| Solvent | Solubility | Notes |

| Water | Insoluble | Not suitable for direct aqueous stock. |

| DMSO | ≥ 16 mg/mL (>45 mM) | Preferred for in vitro stock solutions. Store at -20°C. |

| Ethanol | Insoluble | Poor solubility; avoid. |

| PEG300/Tween 80 | Soluble | Used for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). |

Discovery & Medicinal Chemistry[2][3]

Rationale & Optimization

The discovery of GDC-0879 stemmed from the need to improve upon early RAF inhibitors like sorafenib, which had poor selectivity and potency against V600E. The Genentech team, led by Hansen et al. (2008) , focused on a pyrazole scaffold.

-

Scaffold Selection: The pyrazole ring serves as a rigid linker, orienting the pyridine and indanone groups.

-

Hinge Binding: The 4-pyridyl group was optimized to form a critical hydrogen bond with the kinase hinge region (Cys532).

-

Oxime Functionalization: The conversion of the indanone ketone to an oxime was a critical SAR (Structure-Activity Relationship) breakthrough. This modification:

-

Improved cellular potency (IC₅₀ dropped from micromolar to nanomolar).

-

Altered the electronic properties of the indanone ring, enhancing interactions with the P-loop.

-

Provided a favorable metabolic profile compared to the parent ketone.

-

Retrosynthetic Analysis

The synthesis of GDC-0879 typically follows a convergent pathway, coupling a pre-functionalized pyrazole to an indanone core, followed by late-stage oxime formation.

Figure 1: Retrosynthetic logic for GDC-0879. The core disconnection occurs at the biaryl bond between the indanone and the pyrazole, followed by functional group interconversion (ketone to oxime).

Synthesis Protocol (Derived from Hansen et al., 2008)

-

Pyrazole Construction: Condensation of a hydrazine derivative (carrying the hydroxyethyl group) with a diketone precursor to form the pyrazole ring.

-

Suzuki Coupling: Reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with the pyrazole-boronic acid/ester in the presence of a Palladium catalyst (e.g., Pd(dppf)Cl₂) and base (Na₂CO₃) to yield the ketone intermediate.

-

Oxime Formation: The ketone intermediate is dissolved in ethanol/pyridine and treated with hydroxylamine hydrochloride under reflux. The product is isolated by precipitation or chromatography.

Mechanism of Action & Structural Biology

Binding Mode (PDB: 4MNF)

GDC-0879 is an ATP-competitive inhibitor that binds to the active conformation of the BRAF kinase domain.

-

Conformation: DFG-in / αC-helix IN . This distinguishes it from Type II inhibitors (like Sorafenib) which bind the inactive (DFG-out) state.

-

Key Interactions:

-

Hinge Region: The nitrogen of the pyridine ring acts as a hydrogen bond acceptor for the backbone amide of Cys532 .

-

Catalytic Lysine: The indanone core occupies the space near the catalytic Lys483 , stabilizing the active orientation.

-

Solvent Front: The hydroxyethyl group extends towards the solvent interface, improving solubility.

-

The "Paradox" Mechanism

GDC-0879 is a "Paradox Inducer." In cells with Wild-Type BRAF and Mutant RAS (e.g., KRAS-G12D), GDC-0879 binding to one BRAF monomer facilitates the formation of a dimer with a drug-free BRAF/CRAF monomer. This trans-activates the drug-free partner, leading to hyperactivation of ERK signaling.

Figure 2: Mechanism of Paradoxical Activation. GDC-0879 stabilizes the active conformation of one monomer, promoting dimerization and activation of the partner kinase in RAS-mutant contexts.

Experimental Protocols

In Vitro Kinase Assay (Lance/FRET)

Objective: Determine IC₅₀ against BRAF(V600E).

-

Reagents: Recombinant BRAF(V600E), MEK1 (substrate), ATP (Km concentration), GDC-0879 (serial dilution in DMSO).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Procedure:

-

Incubate BRAF(V600E) (0.2 nM) with GDC-0879 for 30 min at RT.

-

Add ATP and MEK1 substrate.

-

Incubate for 60 min at RT.

-

Stop reaction with EDTA/Detection Antibody (Anti-pMEK-Europium).

-

Read Time-Resolved Fluorescence (TR-FRET).

-

-

Expected Result: IC₅₀ ≈ 0.13 nM (V600E).[1]

Cellular Viability Assay (A375 vs. HCT116)

Objective: Demonstrate selectivity and paradox.

-

Cell Lines:

-

A375: BRAF(V600E) – Sensitive.

-

HCT116: KRAS(G13D)/BRAF(WT) – Resistant/Paradox.

-

-

Seeding: 3,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment: Add GDC-0879 (9-point dilution: 1 nM – 10 µM). DMSO control < 0.1%.

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: CellTiter-Glo (ATP luminescence).

-

Analysis:

-

A375: Expect dose-dependent killing (EC₅₀ ~ 60–100 nM).

-

HCT116: Expect no killing or slight proliferation increase (paradox window).

-

References

-

Hoeflich, K. P., et al. (2009).[2][3] "Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression." Cancer Research, 69(7), 3042–3051. Link

-

Hansen, J. D., et al. (2008).[1][3] "Potent and selective pyrazole-based inhibitors of B-Raf kinase."[1][3] Bioorganic & Medicinal Chemistry Letters, 18(16), 4692–4695. Link

-

Haling, J. R., et al. (2014).[4] "Structure of the BRAF-MEK complex reveals a kinase activity independent role for BRAF in MAPK signaling."[3] Cancer Cell, 26(3), 402–413.[3] (PDB 4MNF Source).[4] Link

-

Sieber, J., et al. (2018). "GDC-0879, a BRAF(V600E) Inhibitor, Protects Kidney Podocytes from Death."[3] Cell Chemical Biology, 25(2), 175–184. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

Technical Deep Dive: GDC-0879 and Paradoxical MAPK Pathway Activation

Content Type: Technical Whitepaper Audience: Researchers, Drug Discovery Scientists Topic: Molecular Mechanism and Experimental Validation of GDC-0879 Mediated Paradoxical Signaling

Executive Summary

GDC-0879 is a potent, ATP-competitive, Type I inhibitor of BRAFV600E. While it effectively silences constitutive signaling in V600E-mutant melanoma models, it exhibits a critical liability common to first-generation RAF inhibitors: paradoxical activation of the MAPK pathway in cells harboring wild-type (WT) RAF and upstream RAS mutations (e.g., KRAS-mutant colorectal cancer).

This phenomenon is not an off-target effect but a direct consequence of the inhibitor's binding mode. GDC-0879 stabilizes the RAF kinase domain in a closed, active conformation, promoting dimerization with drug-free RAF protomers (transactivation). This guide dissects the allosteric mechanics of this paradox, provides validated protocols for its detection, and outlines the structural logic required to differentiate paradox-inducers from next-generation "paradox-breakers."

Mechanistic Basis: The Transactivation Hypothesis

To understand why GDC-0879 activates the pathway it is designed to inhibit, one must analyze the structural biology of RAF activation.

Type I Binding and Dimer Stabilization

GDC-0879 binds the BRAF kinase domain in the DFG-in (active-like) conformation. Unlike Type II inhibitors (which bind DFG-out and sterically hinder dimerization), Type I inhibitors like GDC-0879 and vemurafenib occupy the ATP pocket without disrupting the

-

Priming: In RAS-mutant cells, RAS-GTP recruits RAF to the membrane.

-

Binding: GDC-0879 binds to one monomer of a RAF dimer (often a BRAF-CRAF heterodimer).

-

Allostery: The drug-bound monomer adopts a rigid, closed conformation that serves as a high-affinity scaffold for a drug-free partner.

-

Transactivation: The drug-free partner (trans-protomer) is allosterically activated, leading to hyper-phosphorylation of MEK and ERK.

Mechanism Visualization

The following diagram illustrates the divergence between effective V600E inhibition and paradoxical activation in WT/RAS-mutant contexts.

Caption: Scenario A shows direct inhibition of V600E monomers. Scenario B depicts GDC-0879 facilitating dimerization in RAS-primed cells, causing signal amplification.

Experimental Validation Protocols

Trustworthy data relies on self-validating experimental design. To confirm paradoxical activation, you must demonstrate that the signal increase is drug-dependent , biphasic , and genotype-specific .

Protocol 1: The Biphasic Immunoblot Assay

Paradoxical activation often follows a bell-shaped dose-response curve. At low-to-intermediate doses, the drug primes dimerization. At saturating doses, both protomers are drug-bound, breaking the paradox.

Objective: Detect non-linear pERK activation in KRAS-mutant cells.

Materials:

-

Cell Lines: HCT116 (KRASG13D, BRAFWT) as the test model; A375 (BRAFV600E) as the negative control.

-

Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK, pMEK, Actin.

Workflow:

-

Seeding: Plate cells at 70% confluence in 6-well plates. Allow 24h attachment.

-

Starvation (Critical): Serum-starve (0.1% FBS) for 16 hours to reduce basal growth factor noise, isolating the RAS-driven signal.

-

Treatment: Treat with GDC-0879 in a log-scale dilution series:

-

0 nM (DMSO control)

-

10 nM

-

100 nM (Peak paradox zone)

-

1

M -

10

M (Saturation zone)

-

-

Lysis: Harvest lysates after 1 hour . (Paradoxical signaling is rapid; long-term treatment may trigger feedback loops).

-

Quantification: Normalize pERK/Total ERK ratios.

Expected Results (Table 1):

| GDC-0879 Conc.[1][2][3][4][5][6][7][8][9][10] | A375 (V600E) pERK Signal | HCT116 (KRAS-mut) pERK Signal | Interpretation |

| 0 nM | 100% (Baseline High) | 100% (Baseline Mod) | Basal state |

| 10 nM | 50% | 150% | Onset of paradox |

| 100 nM | 10% | 350% (Peak) | Maximal Transactivation |

| 1 | <5% | 200% | Dimer saturation begins |

| 10 | <1% | 50% | Both sites inhibited |

Protocol 2: Split-Luciferase Dimerization Assay (BRET)

To prove the mechanism is dimerization-dependent (and not just phosphatase inhibition), use a Bioluminescence Resonance Energy Transfer (BRET) assay.

Causality: If GDC-0879 stabilizes the dimer, BRET signal between tagged RAF monomers will increase upon drug addition.

Methodology:

-

Transfection: Transfect HEK293T cells with:

-

RLuc8-BRAF (Donor)

-

Venus-CRAF (Acceptor)

-

-

Treatment: Add GDC-0879 (1

M) for 1 hour. -

Readout: Measure emission at 535 nm (Venus) and 480 nm (Luciferase).

-

Calculation: BRET Ratio = (Emission

/ Emission

Validation Criteria:

-

GDC-0879: Significant increase in BRET signal (stabilizes dimer).

-

PLX7904 (Paradox Breaker): No increase or decrease in BRET signal (disrupts dimer).

Structural & Pharmacological Data[8][11][12]

Understanding the chemical interaction is vital for drug design. GDC-0879 is distinct from "Paradox Breakers" based on its interaction with the

Crystal Structure Analysis[8][11][12]

-

Binding Mode: The inhibitor binds in the ATP cleft.

-

Critical Residues:

-

Gatekeeper: Thr529 (Access to hydrophobic pocket).

-

C-Helix: GDC-0879 allows the

-

Comparison of Inhibitor Classes

| Feature | GDC-0879 / Vemurafenib | PLX8394 / PLX7904 |

| Class | Type I (Active Conformation) | Type I |

| IN (Permits Dimerization) | OUT (Sterically Clashes with Dimer) | |

| Effect on WT RAF | Activates (Paradox) | Inhibits or Neutral |

| Clinical Utility | V600E Melanoma only | V600E & Fusions; potentially RAS-mutant |

Experimental Workflow Diagram

The following flowchart guides the researcher through the decision matrix for characterizing RAF inhibitors.

Caption: A logical workflow to classify RAF inhibitors based on their propensity to induce paradoxical activation.

References

-

Hatzivassiliou, G., et al. (2010).[3][12][13][14] RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.[3][14] Nature.[3][14]

-

Hoeflich, K. P., et al. (2009).[5][9] Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status.[1][5] Cancer Research.[1]

-

Poulikakos, P. I., et al. (2010).[3][12][13] RAF inhibitors transactivate RAF dimers and cause paradoxical activation of the MAPK pathway. Nature.[3][14]

-

Lavoie, H., & Therrien, M. (2015). Regulation of RAF protein kinases in ERK signalling.[3][6][15] Nature Reviews Molecular Cell Biology.

-

RCSB Protein Data Bank. Crystal structure of BRAF-V600E bound to GDC0879 (Entry 4MNF).

Sources

- 1. GDC-0879 - LKT Labs [lktlabs.com]

- 2. apexbt.com [apexbt.com]

- 3. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 4. 4MNF: Crystal structure of BRAF-V600E bound to GDC0879 [ncbi.nlm.nih.gov]

- 5. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]

- 13. Replication Study: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | bioRxiv [biorxiv.org]

- 14. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Deep Dive: GDC-0879 Mechanism, Efficacy, and the Paradox of MAPK Activation

Executive Summary

GDC-0879 is a potent, selective, and orally bioavailable small-molecule inhibitor of B-RAF kinase, specifically targeting the oncogenic V600E mutation.[1] Unlike second-generation RAF inhibitors (e.g., vemurafenib), GDC-0879 represents a critical case study in the structural biology of kinase inhibition. While it exhibits nanomolar potency against B-RAF V600E-driven tumors (melanoma, colorectal), its utility is nuanced by the phenomenon of paradoxical MAPK pathway activation .

In B-RAF wild-type cells with high RAS tone, GDC-0879 stabilizes the RAF dimer, leading to transactivation of the partner protomer (C-RAF) and subsequent hyper-activation of ERK signaling. This guide dissects the molecular mechanics of this inhibition-activation duality, provides validated efficacy data, and outlines rigorous experimental protocols to characterize RAF inhibitor profiles.

Molecular Mechanism of Action[3][4]

Binding Kinetics and Structural Basis

GDC-0879 functions as an ATP-competitive inhibitor. Structural analysis (X-ray crystallography) reveals that it binds to the active conformation of the B-RAF kinase domain. This classification as a Type I inhibitor is pivotal to understanding its downstream effects.

-

Target Specificity: High affinity for the V600E mutant conformation.

-

Binding Mode: It occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region. Crucially, by binding the active conformation, it does not sterically hinder the formation of RAF dimers.

The Mechanism of Paradoxical Activation

The "paradox" occurs because RAF kinases function differently depending on the cellular context (monomer vs. dimer).

-

In B-RAF V600E cells: The kinase functions as a constitutively active monomer. GDC-0879 binds and shuts down signaling.

-

In RAS-mutant/B-RAF WT cells: Hyperactive RAS drives RAF to the membrane, promoting dimerization. GDC-0879 binds to one protomer of the dimer. Instead of inhibiting the complex, this binding stabilizes the dimer structure, allosterically activating the drug-free partner (transactivation).

Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on cellular genotype.

Figure 1: GDC-0879 inhibits monomeric B-RAF V600E but stabilizes RAF dimers in RAS-mutant contexts, causing signal amplification.

Preclinical Efficacy & Pharmacodynamics[1][5]

GDC-0879 demonstrates exceptional potency in appropriate genetic contexts. The data below summarizes key IC50 values derived from validated biochemical and cellular assays.

Quantitative Efficacy Profile

| Target / Cell Line | Genotype | Assay Type | IC50 Value | Interpretation |

| B-RAF (V600E) | Recombinant | Kinase Activity | 0.13 nM | Extremely potent biochemical inhibition.[2] |

| MALME-3M | B-RAF V600E | Cellular pERK | 63 nM | Potent downstream pathway suppression.[2][3] |

| A375 | B-RAF V600E | pMEK1 Inhibition | 59 nM | Consistent efficacy in melanoma models.[2] |

| Colo205 | B-RAF V600E | pMEK1 Inhibition | 29 nM | High sensitivity in colorectal carcinoma.[2] |

| PC3 | KRAS Mut / BRAF WT | Proliferation | >10 µM | Resistant (Potential for paradoxical growth). |

In Vivo Performance

In xenograft models (A375 melanoma and Colo205 colorectal), oral administration of GDC-0879 results in:

-

Tumor Regression: Dose-dependent inhibition of tumor growth.

-

Pharmacodynamics: >90% inhibition of pERK levels maintained for >8 hours post-dose.[1]

-

Selectivity: No efficacy observed in KRAS-mutant xenografts, confirming the genotype-specific therapeutic window.

Validated Experimental Protocols

To ensure scientific integrity, experiments involving GDC-0879 must control for the paradoxical activation effect. The following protocols are designed to validate compound activity while flagging potential resistance mechanisms.

Protocol A: Differential Signaling Assay (Western Blot)

Objective: To distinguish between direct inhibition (V600E) and paradoxical activation (RAS-mutant).

Reagents:

-

GDC-0879 (10 mM stock in DMSO).[3]

-

Primary Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK, pMEK1/2, Total MEK.

Workflow:

-

Cell Seeding: Plate A375 (V600E control) and HCT116 (KRAS-mutant control) cells in 6-well plates (0.5 x 10^6 cells/well).

-

Starvation: Incubate in serum-free media for 12 hours to reduce baseline growth factor signaling.

-

Treatment: Treat with a log-scale dose response of GDC-0879:

-

0 nM (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.

-

Critical Step: Duration should be 1 hour to capture acute signaling changes before feedback loops engage.

-

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

-

Analysis:

-

A375: Expect dose-dependent decrease in pERK/pMEK.

-

HCT116: Expect dose-dependent increase (bell-shaped curve) in pERK/pMEK at intermediate doses (100 nM - 1 µM).

-

Protocol B: Long-term Viability & Resistance Screen

Objective: To assess the therapeutic window and potential for resistance.

-

Seeding: 3,000 cells/well in 96-well plates (white opaque for luminescence).

-

Dosing: Add GDC-0879 (0.1 nM to 10 µM) 24 hours post-seeding.

-

Incubation: 72 hours at 37°C.

-

Readout: CellTiter-Glo (ATP quantification).

-

Calculation: Normalize to DMSO control. Plot non-linear regression (4-parameter logistic) to determine IC50.

Experimental Workflow Diagram

Figure 2: Parallel experimental tracks are required to confirm V600E specificity and quantify paradoxical risks.

References

-

Hoeflich, K. P., et al. (2009). "Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAF V600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression."[1][4] Cancer Research, 69(7), 3042–3051.

-

Wong, H., et al. (2009). "Pharmacodynamics of GDC-0879, a potent and selective B-Raf kinase inhibitor: understanding relationships between systemic concentrations, phosphorylated mitogen-activated protein kinase kinase 1 inhibition, and efficacy." Journal of Pharmacology and Experimental Therapeutics, 329(1), 360–367.

-

Hatzivassiliou, G., et al. (2010).[5] "RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth."[5] Nature, 464, 431–435.

-

Poulikakos, P. I., et al. (2010). "RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF."[5] Nature, 464, 427–430.

-

Hansen, J. D., et al. (2008). "Potent and selective pyrazole-based inhibitors of B-Raf kinase."[1][4] Bioorganic & Medicinal Chemistry Letters, 18(16), 4692-4695.

Sources

- 1. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. GDC-0879 - LKT Labs [lktlabs.com]

- 5. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

Investigating the Pro-Survival Effects of GDC-0879 on Podocytes: A Technical Guide to a Paradoxical Mechanism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Podocyte as a Therapeutic Target and the Enigma of GDC-0879

1.1 The Critical Role of Podocytes in Glomerular Filtration and Disease

Podocytes are highly specialized, terminally differentiated epithelial cells that form a crucial component of the kidney's glomerular filtration barrier.[1] Their intricate foot processes and the intervening slit diaphragms create a sophisticated size- and charge-selective barrier that prevents the loss of essential proteins like albumin from the blood into the urine. The health and integrity of these cells are paramount for normal kidney function.

1.2 Podocyte Injury and Loss: A Driver of Progressive Kidney Disease

A reduction in podocyte number, or podocytopenia, is a direct contributor to the progression of numerous proteinuric kidney diseases, including diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[2][3] As post-mitotic cells, podocytes have a very limited capacity for self-renewal, meaning their loss is largely irreversible and leads to glomerular scarring (glomerulosclerosis) and eventual kidney failure.[4] Consequently, therapeutic strategies aimed at promoting podocyte survival are of immense interest in the nephrology field.[2][4]

1.3 GDC-0879: From a BRAFV600E Inhibitor to a Potential Podocyte Protector

GDC-0879 is a potent and selective small-molecule inhibitor of the RAF family of kinases.[5] It was initially developed as an anti-cancer agent targeting the specific BRAFV600E mutation found in a high percentage of melanomas and other cancers.[5][6][7] In these cancer cells, GDC-0879 effectively inhibits the constitutively active mutant BRAF, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent tumor cell death.[6][8]

1.4 The Core Paradox: Why a RAF Inhibitor Promotes Survival in Wild-Type BRAF Cells

The central thesis of this guide revolves around a fascinating and counterintuitive observation: in podocytes, which express wild-type BRAF, GDC-0879 exerts a pro-survival effect.[1][4] This phenomenon is termed "paradoxical activation." Instead of inhibiting the MAPK pathway, GDC-0879's binding to wild-type RAF kinases in these non-proliferating, post-mitotic cells promotes the formation of kinase dimers, leading to a robust activation of downstream MEK and ERK signaling.[1][9] This guide will provide the scientific rationale and detailed experimental protocols to investigate this paradoxical, protective effect of GDC-0879 on podocyte survival.

The Molecular Underpinnings: GDC-0879 and the MAPK/ERK Pathway in Podocytes

2.1 The Canonical RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a cornerstone of cellular signaling, regulating processes from proliferation and differentiation to survival and apoptosis. In its canonical form, activation of receptor tyrosine kinases leads to the activation of RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF). RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression. The ultimate cellular outcome of ERK activation is highly context-dependent.[10]

2.2 GDC-0879's Differential Action on Mutant vs. Wild-Type BRAF

The key to understanding GDC-0879's dual role lies in its interaction with different forms of BRAF.

-

In BRAFV600E Mutant Cancer Cells: The V600E mutation renders BRAF constitutively active as a monomer. GDC-0879 binds to and effectively inactivates this monomeric, mutant BRAF, shutting down the pro-proliferative signaling cascade.[1][6]

-

In BRAF Wild-Type Podocytes: Podocytes express wild-type BRAF, which is activated through dimerization. When GDC-0879 binds to one molecule in a RAF dimer pair (e.g., a BRAF-CRAF heterodimer), it locks the complex in an active conformation.[1][9] This stabilizes the dimer and leads to potent trans-activation of the unbound partner, resulting in a net increase in MEK/ERK signaling. This paradoxical activation is the basis for GDC-0879's pro-survival effect in podocytes.[1][4]

2.3 Diagram: The Paradoxical Activation of ERK by GDC-0879 in Podocytes

Caption: GDC-0879 binds wild-type BRAF in podocytes, promoting dimerization and paradoxically activating the pro-survival MEK/ERK pathway.

2.4 The Pro-Survival Role of Activated ERK in Post-Mitotic Podocytes

While ERK activation is often linked to proliferation in cancer cells, in terminally differentiated cells like podocytes, its role shifts towards promoting survival.[1] Activation of the MAPK/ERK pathway can inhibit pro-apoptotic signals and upregulate survival factors, thereby protecting podocytes from a variety of stressors that would otherwise trigger cell death.[1][10][11]

Experimental Framework: A Step-by-Step Investigation of GDC-0879's Effects

3.1 Overview of the Experimental Workflow

This section outlines a logical and robust workflow to validate the pro-survival effects of GDC-0879 on podocytes. The core principle is to induce podocyte injury with a known stressor and measure the ability of GDC-0879 to rescue the cells, correlating this rescue with the activation of the ERK pathway.

Caption: Workflow for investigating GDC-0879's effects on podocyte survival and ERK signaling.

3.2 Essential Reagents and Equipment

-

Cell Line: Conditionally immortalized mouse podocyte cell line.

-

Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Insulin-Transferrin-Selenium (ITS), mouse recombinant γ-interferon.[12]

-

Reagents: GDC-0879 (dissolved in DMSO), Tunicamycin or Adriamycin (stress inducers), MTT reagent, DMSO, Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.[7][13][14]

-

Antibodies: Primary antibodies for phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

-

Equipment: Cell culture incubator (33°C and 37°C), 96-well plate reader, Western blot apparatus (electrophoresis and transfer systems), imaging system for chemiluminescence.

3.3 Protocol 1: Culturing Conditionally Immortalized Mouse Podocytes

This protocol is adapted from standard procedures for this widely used cell line.[12][15] The key is the use of γ-interferon and a permissive temperature (33°C) for proliferation and its withdrawal at a non-permissive temperature (37°C) for differentiation.

-

Coating Flasks: Coat culture flasks with Type I collagen (0.1 mg/mL in PBS) for 1 hour at 37°C. Aspirate excess collagen and wash once with sterile PBS.[12]

-

Proliferation Phase: Culture podocytes in RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, and 10-20 U/mL of γ-interferon. Incubate at 33°C with 5% CO₂. Cells will proliferate in an undifferentiated, cobblestone-like morphology.

-

Differentiation Phase: When cells reach 70-80% confluency, switch to media without γ-interferon. Move the flasks to a 37°C, 5% CO₂ incubator.

-

Maturation: Culture for 10-14 days at 37°C to allow cells to differentiate. Differentiated podocytes will stop dividing, enlarge, and develop characteristic arborized foot processes. Use these differentiated cells for all experiments.

3.4 Protocol 2: Assessing Podocyte Viability with the MTT Assay

The MTT assay measures the metabolic activity of cells, which serves as a proxy for viability.[16] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[17]

-

Seeding: Plate differentiated podocytes in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with GDC-0879 (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours. Then, add the chosen stressor (e.g., 1 µg/mL Tunicamycin) to the appropriate wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[16] Express results as a percentage of the untreated control.

3.5 Protocol 3: Quantifying Apoptosis via Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade.[14] This assay measures its enzymatic activity using a colorimetric substrate.

-

Cell Lysis: Plate and treat cells in a 6-well plate as described in 3.4.2. After treatment, wash cells with cold PBS and lyse them on ice using a provided lysis buffer.[14]

-

Lysate Collection: Scrape the cells and centrifuge the lysate at ~12,000 rpm for 10-15 minutes at 4°C to pellet debris.[14]

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2X reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm. The amount of yellow p-nitroaniline (pNA) released is proportional to Caspase-3 activity.[14]

3.6 Protocol 4: Detecting ERK Pathway Activation by Western Blot for Phospho-ERK

This protocol determines the level of activated ERK by specifically detecting its phosphorylated form (p-ERK) and normalizing it to the total amount of ERK protein.

-

Cell Lysis: Plate and treat cells as in 3.5.1, but use a shorter treatment time (e.g., 15-60 minutes) to capture peak signaling events. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[18]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[19]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.[20]

-

-

Stripping and Reprobing: To normalize, strip the membrane of the first set of antibodies using a mild stripping buffer.[19] Then, re-block and probe the same membrane for total ERK1/2 and, subsequently, a loading control.

-

Densitometry: Quantify the band intensity using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each sample.

Data Interpretation and Expected Outcomes

4.1 Table: Representative Data from Podocyte Viability (MTT) Assay

| Treatment Group | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Control |

| Control (Vehicle) | 1.25 ± 0.08 | 100% |

| Stressor (Tunicamycin) | 0.61 ± 0.05 | 48.8% |

| Stressor + GDC-0879 (50 nM) | 1.05 ± 0.07 | 84.0% |

Interpretation: The data demonstrates that the stressor significantly reduces podocyte viability. Co-treatment with GDC-0879 markedly rescues the cells, restoring viability to near-control levels, consistent with a protective effect.[21]

4.2 Table: Representative Data from Caspase-3 Activity Assay

| Treatment Group | Absorbance (405 nm) (Mean ± SD) | Fold Change vs. Control |

| Control (Vehicle) | 0.15 ± 0.02 | 1.0 |

| Stressor (Tunicamycin) | 0.78 ± 0.06 | 5.2 |

| Stressor + GDC-0879 (50 nM) | 0.29 ± 0.03 | 1.9 |

Interpretation: The stressor induces a significant increase in Caspase-3 activity, indicating apoptosis. GDC-0879 treatment dramatically attenuates this increase, confirming its anti-apoptotic role in stressed podocytes.

4.3 Interpreting Western Blot Results for Phospho-ERK/Total-ERK Ratio

The expected outcome is a visible increase in the intensity of the p-ERK bands in the GDC-0879-treated lanes compared to both the control and stressor-only lanes. Densitometric analysis should confirm a significantly higher p-ERK/Total-ERK ratio. This provides direct evidence that the observed pro-survival effect is mediated by the paradoxical activation of the ERK pathway.[1]

4.4 Connecting the Dots: Linking ERK Activation to Increased Viability and Reduced Apoptosis

Advanced Insights and Future Directions

-

Investigating Dimerization Partners: Advanced studies could use co-immunoprecipitation to confirm that GDC-0879 enhances the dimerization of BRAF with CRAF in podocytes, providing a direct mechanistic link to paradoxical activation.[9]

-

Broadening the Scope of Stressors: The protective effects of GDC-0879 can be tested against a wider array of clinically relevant podocyte stressors, such as high glucose (simulating diabetic conditions), puromycin aminonucleoside (PAN), and angiotensin II.[11][22]

-

Therapeutic Potential: These findings suggest that molecules with GDC-0879-like properties, which selectively activate ERK signaling in wild-type BRAF cells, could represent a novel class of podocyte-protective therapies for various glomerular diseases.[1][4]

Conclusion: A Paradigm Shift in Targeting Podocyte Survival

The investigation of GDC-0879 in podocytes offers a compelling example of how cellular context dictates the action of a targeted drug. What serves as a pathway inhibitor in one cell type (BRAF-mutant cancer) can function as a potent activator in another (wild-type BRAF podocytes). By understanding and leveraging this paradoxical activation, researchers can uncover novel therapeutic avenues. The methodologies detailed in this guide provide a robust framework for exploring this fascinating mechanism and validating the potential of GDC-0879 and similar compounds as a new frontier in the fight against progressive kidney disease.

References

-

Sieber J, Wieder N, et al. "GDC-0879, a BRAF(V600E) Inhibitor, Protects Kidney Podocytes from Death." Cell Chemical Biology. [Link]

-

PubMed. "GDC-0879, a BRAF V600E Inhibitor, Protects Kidney Podocytes From Death." [Link]

-

PubMed. "Podocyte EGFR Inhibits Autophagy Through Upregulation of Rubicon in Type 2 Diabetic Nephropathy." [Link]

-

National Institutes of Health. "Signaling in Regulation of Podocyte Phenotypes." [Link]

-

National Institutes of Health. "Podocyte apoptosis is prevented by blocking the Toll-like receptor pathway." [Link]

-

eLife. "Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth." [Link]

-

PubMed. "Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression." [Link]

-

Frontiers. "Identification of key biomarkers of telomere-related genes in diabetic nephropathy via bioinformatic analysis." [Link]

-

ResearchGate. "Podocytes+cell+line+protocol.pdf." [Link]

-

National Institutes of Health. "Podocytes, Signaling Pathways, and Vascular Factors in Diabetic Kidney Disease." [Link]

-

ResearchGate. "MTT assay and cell viability of podocytes under hypoxia and normoxia..." [Link]

-

ResearchGate. "Western blot band for Erk and phopho(p)." [Link]

-

MP Biomedicals. "Caspase 3 Activity Assay Kit." [Link]

-

PubMed. "BRAF Signaling Pathway Inhibition, Podocyte Injury, and Nephrotic Syndrome." [Link]

-

PubMed. "IQGAP1 Mediates Angiotensin II-induced Apoptosis of Podocytes via the ERK1/2 MAPK Signaling Pathway." [Link]

-

Icahn School of Medicine at Mount Sinai. "Research | Campbell Laboratory." [Link]

-

European Medical Journal. "Implication of the MAPK Signalling Pathway in the Pathogenesis of Diabetic Nephropathy." [Link]

-

National Institutes of Health. "Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors." [Link]

-

ResearchGate. "Effects of Ang II on podocyte viability determined by MTT assay..." [Link]

-

Broad Institute. "Targeting a Braf/Mapk pathway rescues podocyte lipid peroxidation in CoQ-deficiency kidney disease." [Link]

-

National Institutes of Health. "Cell Viability Assays - Assay Guidance Manual." [Link]

-

PubMed Central. "Ret is critical for podocyte survival following glomerular injury in vivo." [Link]

-

ResearchGate. "The Effect of Albumin on Podocyte Apoptosis: the Role of PKC δ, p38 MAPK and Endoplasmic Reticulum Stress | Request PDF." [Link]

-

ResearchGate. "ERK activation induced by the BRAF/CRAF inhibitor GDC-0879 partially..." [Link]

-

PubMed Central. "Caspase Protocols in Mice." [Link]

-

ResearchGate. "Protocol for maintaining podocyte cell line-opinions?" [Link]

-

National Institutes of Health. "Protective Role of the Podocyte IL-15 / STAT5 Pathway in Focal Segmental Glomerulosclerosis." [Link]

-

National Institutes of Health. "Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity." [Link]

-

ResearchGate. "How should we analyze the two bands of phospho ERK1/2 in western blot ?" [Link]

-

YouTube. "BRAF and MEK in Melanoma." [Link]

-

Bio-protocol. "Isolation of Podocyte Cell Fractions From Mouse Kidney Using Magnetic Activated Cell Sorting (MACS)." [Link]

-

National Institutes of Health. "Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation." [Link]

-

ResearchGate. "Western blot assay for the expression of pErk 1 and 2 and total Erk 1..." [Link]

-

American Physiological Society. "Conditionally immortalized human podocyte cell lines established from urine." [Link]

Sources

- 1. GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labs.icahn.mssm.edu [labs.icahn.mssm.edu]

- 3. Targeting a Braf/Mapk pathway rescues podocyte lipid peroxidation in CoQ-deficiency kidney disease. | Broad Institute [broadinstitute.org]

- 4. GDC-0879, a BRAFV600E Inhibitor, Protects Kidney Podocytes from Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GDC-0879 - LKT Labs [lktlabs.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 10. Signaling in Regulation of Podocyte Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IQGAP1 mediates angiotensin II-induced apoptosis of podocytes via the ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. mpbio.com [mpbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. biotium.com [biotium.com]

- 18. researchgate.net [researchgate.net]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Podocyte EGFR Inhibits Autophagy Through Upregulation of Rubicon in Type 2 Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: GDC-0879 and the Paradox of Wild-Type BRAF Activation

Executive Summary

GDC-0879 is a potent, selective, ATP-competitive small-molecule inhibitor of RAF kinase, designed primarily to target the oncogenic BRAF(V600E) mutant. While it exhibits nanomolar potency against the constitutively active V600E monomer, GDC-0879 represents a classic case study in the "RAF Inhibitor Paradox."

In cellular contexts harboring wild-type (WT) BRAF —particularly those with upstream RAS mutations (e.g., KRAS-G12D)—GDC-0879 does not inhibit signaling. Instead, it paradoxically hyperactivates the MAPK pathway (MEK/ERK phosphorylation), leading to increased cell proliferation and potential secondary malignancies (e.g., cutaneous squamous cell carcinomas).

This guide dissects the structural mechanics of this paradox, provides quantitative pharmacological data, and details the experimental protocols required to validate these interactions in a research setting.

Structural Mechanism: The Basis of Paradoxical Activation[1]

To understand why GDC-0879 activates Wild-Type BRAF, one must distinguish between the signaling mechanisms of V600E and WT BRAF.

The Binding Mode (Type I Inhibitor)

GDC-0879 is a Type I inhibitor .[1] It binds to the ATP-binding pocket of the kinase in its active conformation :

-

DFG-motif: In (Active)

- C-helix: In (Active)

The Allosteric Transactivation

Under physiological conditions, Wild-Type BRAF activation requires homodimerization or heterodimerization (with CRAF) at the cell membrane, driven by active RAS (RAS-GTP).[2]

-

Inhibitor Binding: GDC-0879 binds to one protomer of the RAF dimer.

-

Conformational Locking: Because it is a Type I inhibitor, it locks the bound protomer in the "active" (

C-in) conformation. -

Dimer Stabilization: This active conformation creates a high-affinity interface for dimerization.

-

Transactivation: The drug-bound protomer allosterically transactivates the drug-free protomer . Since the concentration of inhibitor is rarely sufficient to saturate all RAF molecules instantly, the drug-free partner hyperactivates downstream MEK/ERK signaling.

Contrast with V600E: BRAF(V600E) signals as a monomer and is independent of RAS. Therefore, GDC-0879 simply blocks the ATP pocket of the monomer, shutting down signaling.

Visualization of the Paradox

The following diagram illustrates the divergence in signaling outcomes based on BRAF status.

Figure 1: Mechanism of Action showing direct inhibition of V600E monomers vs. transactivation of WT dimers.

Pharmacological Profile[1][2][3]

GDC-0879 exhibits high selectivity for the RAF family but shows distinct potency differences between direct inhibition and cellular efficacy depending on the genetic context.

Potency Data (Biochemical vs. Cellular)

| Parameter | Metric | Value | Context |

| Biochemical Potency | IC50 | 0.13 nM | BRAF(V600E) Kinase Assay |

| Cellular Potency | IC50 | ~60 nM | Malme-3M (V600E) pERK inhibition |

| Paradoxical Activation | EC50 | ~10-100 nM | HCT116 (KRAS-mut/BRAF-WT) pERK increase |

| Selectivity | Fold | >1000x | vs. non-RAF kinases (e.g., EGFR, SRC) |

Critical Insight: Note the overlap between the inhibitory concentration for V600E (60 nM) and the activation concentration for WT (10-100 nM). This narrow window prevents the use of GDC-0879 in tumors with mixed genetic populations or RAS co-mutations.

Experimental Validation Protocols

To rigorously study the interaction of GDC-0879 with Wild-Type BRAF, researchers must employ assays that detect pathway output (pERK) rather than just binding affinity.

Protocol A: Detection of Paradoxical Activation (Immunoblotting)

Objective: Visualize the increase in ERK phosphorylation in RAS-mutant cells upon GDC-0879 treatment.

Materials:

-

Cell Lines: HCT116 (KRAS G13D, BRAF WT) and A375 (BRAF V600E) as a control.

-

Compound: GDC-0879 (dissolved in DMSO).[3]

-

Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

Step-by-Step Workflow:

-

Seeding: Plate HCT116 and A375 cells at

cells/well in 6-well plates. Allow to adhere overnight. -

Starvation (Optional but Recommended): Serum-starve cells (0.1% FBS) for 16 hours to reduce basal growth factor signaling, isolating the RAS-driven effect.

-

Treatment: Treat cells with a dose titration of GDC-0879: 0 (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.

-

Duration: 1 hour (Acute activation is rapid).

-

-

Lysis: Wash with ice-cold PBS. Lyse directly on ice.

-

Western Blot:

-

Probe for pERK1/2 (Thr202/Tyr204) .

-

Probe for Total ERK1/2 (Loading control).

-

-

Data Analysis:

-

A375 (V600E): Expect dose-dependent decrease in pERK.

-

HCT116 (WT): Expect a "Bell-shaped" curve. pERK will increase at low/intermediate doses (10-100 nM) and may decrease only at very high doses (>10 µM) when both protomers are saturated.

-

Protocol B: Co-Immunoprecipitation (Dimers)

Objective: Confirm that GDC-0879 stabilizes the BRAF-CRAF dimer.

-

Transfection: Transfect HEK293T cells with Flag-tagged BRAF(WT) and Myc-tagged CRAF.

-

Treatment: Treat with GDC-0879 (1 µM) for 1 hour.

-

IP: Immunoprecipitate with anti-Flag beads.

-

Blot: Probe with anti-Myc.

-

Result: GDC-0879 treatment should significantly increase the amount of Myc-CRAF pulled down with Flag-BRAF compared to DMSO control, confirming drug-induced dimerization.

Experimental Workflow Diagram

Figure 2: Workflow for validating paradoxical MAPK pathway activation.

Implications for Drug Development

The failure of GDC-0879 (and similar first-generation inhibitors like vemurafenib) to safely treat RAS-mutant tumors has driven the evolution of RAF inhibitor design.

-

Paradox Breakers: Newer "Paradox Breaker" inhibitors (e.g., PLX8394) are designed to inhibit RAF without inducing the conformational change that favors dimerization.

-

Type II Inhibitors: These bind the DFG-out (inactive) conformation.[1][4][5] Because they do not stabilize the active

C-in state, they are less likely to induce transactivation of the partner protomer. -

Monomer-Selective vs. Dimer-Selective: GDC-0879 is monomer-selective. Next-generation "Pan-RAF" inhibitors aim to inhibit the dimer directly, blocking the signaling of both protomers regardless of RAS status.

References

-

Hoeflich, K. P., et al. (2009).[6] "Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAF(V600E) mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression." Cancer Research.

-

Hatzivassiliou, G., et al. (2010).[7] "RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth."[7] Nature.[7]

-

Poulikakos, P. I., et al. (2010).[7] "RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF."[4][7] Nature.[7]

-

Lito, P., et al. (2013). "Relief of profound feedback inhibition of mitogenic signaling by RAF inhibitors attenuates their activity in BRAFV600E melanomas." Cancer Cell.

-

Reproducibility Project: Cancer Biology. (2016). "Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth."[7] eLife.[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

Methodological & Application

Application Note & Protocol: Quantifying B-Raf Inhibition in Cancer Cells Using the CellTiter-Glo® Luminescent Cell Viability Assay with GDC-0879

Introduction: Principles and Applications

The study of cellular viability in response to targeted kinase inhibitors is a cornerstone of modern oncology drug discovery. This document provides a detailed methodology for assessing the cytotoxic and cytostatic effects of GDC-0879, a potent and selective B-Raf kinase inhibitor, using the CellTiter-Glo® Luminescent Cell Viability Assay.

1.1 The CellTiter-Glo® Assay: A Quantitative Measure of Cell Health

The CellTiter-Glo® Assay is a robust, homogeneous method for quantifying the number of viable cells in culture.[1] The assay's fundamental principle is the measurement of adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[1] The procedure involves a single reagent addition that lyses the cells and provides the necessary components for a thermostable luciferase reaction.[1][2] This reaction utilizes the released ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[1][2] Its simple "add-mix-measure" format makes it exceptionally suited for high-throughput screening (HTS) applications.[1][2][3]

1.2 GDC-0879: A Selective B-Raf Kinase Inhibitor

GDC-0879 is a small molecule inhibitor that potently and selectively targets the B-Raf kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway.[4][5][6] This pathway is a central regulator of cell proliferation, differentiation, and survival.[7][8] Oncogenic mutations in B-Raf, particularly the V600E mutation, lead to constitutive activation of this pathway, driving tumorigenesis in a variety of cancers, including melanoma and colorectal carcinoma.[5][9] GDC-0879 has demonstrated potent inhibition of B-Raf (V600E) with an IC50 of 0.13 nM in enzymatic assays and effectively suppresses ERK phosphorylation in B-Raf mutant cell lines.[4][5] By inhibiting B-Raf, GDC-0879 aims to halt the uncontrolled proliferative signals, leading to a reduction in cancer cell viability.

This application note will guide researchers through the process of optimizing experimental conditions, performing the assay, and analyzing the data to determine the half-maximal inhibitory concentration (IC50) of GDC-0879 in a relevant cancer cell line.

The B-Raf Signaling Pathway and GDC-0879's Mechanism of Action

To appreciate the experimental results, it is crucial to understand the biological context. The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the specific point of intervention for GDC-0879.

Figure 1: Mechanism of GDC-0879 Action. GDC-0879 inhibits the B-Raf kinase, blocking downstream signaling to MEK and ERK, thereby reducing cell proliferation and survival.

Materials and Reagents

Proper preparation and handling of materials are critical for reproducible results.

| Item | Supplier & Catalog No. | Notes |

| Cell Line | ATCC (or equivalent) | e.g., A375 (melanoma, B-Raf V600E mutant) or Colo205 (colorectal, B-Raf V600E mutant).[4][5] |

| GDC-0879 | MedChemExpress, SelleckChem, etc. | Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C or -80°C.[5] |

| CellTiter-Glo® Reagent | Promega (Cat.# G7570, G7571, etc.) | Store buffer and lyophilized substrate at -20°C.[10] Reconstituted reagent is stable for short periods.[10] |

| Cell Culture Medium | Gibco, Corning, etc. | Specific to the chosen cell line (e.g., DMEM or RPMI-1640). |

| Fetal Bovine Serum (FBS) | Gibco, Corning, etc. | Heat-inactivated, quality-tested. |

| Penicillin-Streptomycin | Gibco, Corning, etc. | 100 U/mL penicillin, 100 µg/mL streptomycin. |

| Trypsin-EDTA | Gibco, Corning, etc. | 0.25% or 0.05% as required by the cell line. |

| Phosphate-Buffered Saline (PBS) | Gibco, Corning, etc. | Calcium and Magnesium-free. |

| DMSO (Anhydrous) | Sigma-Aldrich, etc. | For preparing GDC-0879 stock and vehicle controls. |

| Microplates | Corning, Greiner, etc. | 96-well, white, opaque-walled, clear-bottom plates suitable for luminescence. |

| Multichannel Pipettes | Gilson, Eppendorf, etc. | Calibrated for accuracy. |

| Luminometer | Promega, PerkinElmer, etc. | Plate-reading luminometer with appropriate sensitivity. |

Experimental Design and Optimization

A robust assay begins with careful planning and optimization. Do not proceed to the main experiment without first optimizing cell density and the inhibitor concentration range.

4.1 Cell Line Selection The choice of cell line is paramount. GDC-0879 is most effective in cell lines harboring the B-Raf V600E mutation.[9] A375 (melanoma) and Colo205 (colorectal) cells are well-characterized B-Raf V600E mutant lines and serve as excellent positive controls.[4] It is also advisable to include a B-Raf wild-type cell line (e.g., HT-29, which is B-Raf V600E but often used as a control in broader studies, or a true wild-type like Ras-mutant HCT116) to demonstrate selectivity.

4.2 Optimization of Cell Seeding Density The goal is to identify a seeding density where cells are in an exponential growth phase for the duration of the experiment.[11] Over-seeding can lead to contact inhibition and nutrient depletion, while under-seeding yields a weak signal.

Protocol: Seeding Density Optimization

-

Prepare a single-cell suspension of the chosen cell line.

-

Create a two-fold serial dilution of cells to test a range of densities (e.g., from 40,000 down to 1,250 cells/well for a 96-well plate).

-

Seed 100 µL of each cell density into at least 4 replicate wells of a 96-well plate.

-

Incubate the plates for the intended duration of your drug treatment (e.g., 72 or 96 hours).

-

At the end of the incubation, perform the CellTiter-Glo® assay as described in Section 5.2.

-

Plot the luminescence signal (RLU) versus the number of cells seeded. Select a density that falls within the linear range of the curve and provides a robust signal-to-background ratio. A common starting point for many cancer cell lines is 5,000 to 10,000 cells/well for a 24-hour assay or 2,000-5,000 for a 72-hour assay.[12]

4.3 Determining the GDC-0879 Concentration Range A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve. Published IC50 values for GDC-0879 in sensitive cell lines are typically in the sub-micromolar range (e.g., ~0.5 µM in A375 cells).[6]

-

Recommendation: Perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM or 30 µM) down to the low nanomolar range. This ensures coverage of the full dynamic range from no inhibition to complete inhibition.

Detailed Experimental Protocol

This protocol assumes a 96-well plate format and a 72-hour drug incubation period.

Figure 2: Experimental Workflow. A timeline of the key steps involved in performing the CellTiter-Glo assay with GDC-0879.

5.1 Day 1: Cell Seeding

-

Culture cells to ~80% confluency. Ensure they are healthy and viable.

-

Harvest cells using trypsin and prepare a single-cell suspension in fresh, pre-warmed culture medium.

-

Perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the pre-determined optimal seeding density (from step 4.2).

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Pro-Tip: To avoid "edge effects," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity.

-

-

Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach and resume growth.

5.2 Day 2: Compound Treatment

-

Prepare a serial dilution plate of GDC-0879. Start by diluting your 10 mM DMSO stock in culture medium to create the highest concentration needed. Perform a 3-fold or 4-fold serial dilution across a 10-point range.

-

Causality Check: The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.2%) to avoid solvent-induced toxicity.[13] Prepare your vehicle control (e.g., 0.1% DMSO in media) accordingly.

-

-

Carefully remove the medium from the cell plate (or add compound directly if volumes are small).

-

Add 100 µL of the appropriate GDC-0879 dilution or vehicle control to each well. It is critical to include triplicate wells for each condition.

-

Incubate the plate for the desired time period (e.g., 72 or 96 hours) at 37°C, 5% CO2.

5.3 Day 5: Assay Readout

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10] This is crucial for enzyme kinetics and signal stability.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol by transferring the buffer to the lyophilized substrate and mixing gently.[10][14]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Record the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw luminescence values must be processed to determine the IC50 of GDC-0879.

6.1 Data Normalization

-

Average the raw luminescence units (RLU) from your replicate wells for each condition.

-

Subtract the average RLU of your "background" wells (media + reagent only) from all other values.

-

Normalize the data as a percentage of the vehicle control (untreated or DMSO-treated cells), which represents 100% viability.[15]

-

Formula: % Viability = (RLU_sample / RLU_vehicle_control) * 100

-

6.2 IC50 Calculation

-

Plot the normalized % Viability (Y-axis) against the logarithm of the GDC-0879 concentration (X-axis).[16]

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[17][18] Software such as GraphPad Prism or R is ideal for this.

-

The IC50 is the concentration of GDC-0879 that results in a 50% reduction in cell viability.[17] This value is automatically calculated by the software from the fitted curve.

| Parameter | Description | Example Value (A375 Cells) |

| Top Plateau | Maximum % viability (should be ~100%). | 100.2% |

| Bottom Plateau | Minimum % viability at saturating drug concentration. | 5.6% |

| Log(IC50) | The logarithm of the molar concentration that gives a response halfway between the top and bottom plateaus. | -6.3 |

| IC50 | The concentration derived from the Log(IC50). | 0.5 µM[6] |

| Hill Slope | The steepness of the curve. A value of -1.0 is standard. | -1.1 |

| R-squared | A measure of the goodness of fit (should be >0.95). | 0.992 |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| High variability between replicates | Uneven cell seeding; Pipetting errors; Edge effects. | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes. Avoid using outer wells of the plate.[10] |

| Low signal-to-background ratio | Too few cells seeded; Cells are unhealthy or dying before treatment. | Optimize cell seeding density (Section 4.2). Ensure cells are healthy and in log-phase growth before starting. |

| IC50 value is much higher/lower than expected | Incorrect drug concentration; Cell line is not sensitive (e.g., B-Raf wild-type); GDC-0879 degradation. | Verify stock concentration and dilution series. Confirm the mutational status of your cell line. Prepare fresh drug dilutions for each experiment. |

| Incomplete dose-response curve (no bottom plateau) | Highest drug concentration is not sufficient to cause maximal inhibition. | Extend the concentration range of GDC-0879 to a higher dose. |

References

-

Promega Corporation. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay [Video]. YouTube. Retrieved from [Link]

-

Sieber, J., et al. (2018). GDC-0879, a BRAF V600E Inhibitor, Protects Kidney Podocytes From Death. Cell Chemical Biology, 25(3), 269-280.e5. Retrieved from [Link]

-

Hoeflich, K. P., et al. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Research, 69(7), 3042-3051. Retrieved from [Link]

-

Reproducibility Project: Cancer Biology. (2016). Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. eLife, 5, e10963. Retrieved from [Link]

-

Labroots. (2020, December 28). Tools and Techniques for Optimizing Cell Proliferation Studies [Video]. YouTube. Retrieved from [Link]

-

Fallahi-Sichani, M., et al. (2013). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 5(4), 261-284. Retrieved from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. (A similar concept is discussed in the ACS reference provided). Retrieved from [Link]

-

Lavoie, H., & Therrien, M. (2015). “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway. Experimental Cell Research, 338(2), 211-221. Retrieved from [Link]

-

ResearchGate. (2016). How to calculate IC50 for my dose response? [Forum post]. Retrieved from [Link]

-

Assay Genie. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]

-

GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

-

Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

-

Johnson, D. B., et al. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research, 20(20), 5262-5270. Retrieved from [Link]

-

Lito, P., et al. (2013). Potential Therapeutic Strategies to overcome Acquired Resistance to BRAF or MEK inhibitors in BRAF mutant cancers. Oncotarget, 4(10), 1582-1594. Retrieved from [Link]

-

Sullivan, R. J., & Flaherty, K. T. (2013). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 19(5), 981-988. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear.... Retrieved from [Link]

-

Boster Biological Technology. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. Retrieved from [Link]

-

The Chemical Probes Portal. (n.d.). GDC-0879. Retrieved from [Link]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. clyte.tech [clyte.tech]

- 13. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 14. promega.com [promega.com]

- 15. clyte.tech [clyte.tech]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes & Protocols: GDC-0879 Dosage for In Vivo Mouse Xenograft Studies

Introduction: Targeting the MAPK Pathway with GDC-0879

GDC-0879 is a potent and highly selective small-molecule inhibitor of the B-Raf kinase, a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1] In numerous cancers, particularly melanoma and colorectal cancer, a specific mutation in the BRAF gene, V600E, leads to the constitutive activation of this pathway, driving uncontrolled cell proliferation and tumor growth. GDC-0879 is an ATP-competitive inhibitor that demonstrates high potency against the BRAF V600E mutant form (IC50 = 0.13 nM).[1] By selectively binding to the ATP-binding site of the B-Raf V600E kinase, GDC-0879 effectively blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2. This targeted inhibition leads to the suppression of the MAPK pathway, resulting in reduced cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[1]

Interestingly, in cells with wild-type BRAF, GDC-0879 can paradoxically activate the MAPK pathway by promoting the dimerization of RAF isoforms. Consequently, the antitumor efficacy of GDC-0879 is primarily observed in tumors with the BRAF V600E mutation.[2] Preclinical studies utilizing mouse xenograft models have shown that GDC-0879 can achieve sustained inhibition of ERK phosphorylation in BRAF V600E tumors, leading to significant tumor growth inhibition and improved survival.[2]

These application notes provide a comprehensive guide for researchers on the use of GDC-0879 in in vivo mouse xenograft studies, covering dosage, formulation, administration protocols, and expected outcomes.

Signaling Pathway Inhibition by GDC-0879

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the specific point of inhibition by GDC-0879.

Caption: GDC-0879 inhibits the constitutively active BRAF V600E mutant kinase in the MAPK pathway.

Quantitative Data Summary: GDC-0879 In Vivo Efficacy

The following table summarizes established dosages and corresponding xenograft models for GDC-0879 from preclinical studies. This data provides a starting point for designing in vivo experiments.

| Xenograft Model | Cell Line | Cancer Type | Dosage (mg/kg) | Dosing Regimen | Key Outcomes | Reference(s) |

| A375 | Human | Malignant Melanoma | 100 | Daily, oral gavage | Sustained pERK inhibition (>90% for 8 hours), improved survival | [2] |

| Colo205 | Human | Colorectal Adenocarcinoma | 100 | Daily, oral gavage | Significant tumor growth inhibition | [2][3] |

| Patient-Derived | Human | Malignant Melanoma | 100 | Daily, oral gavage | Sustained pERK inhibition (>90% for 8 hours), improved survival | [2] |

Experimental Protocols

Protocol 1: Preparation of GDC-0879 for Oral Administration

This protocol details the preparation of GDC-0879 for oral gavage in mice, a common and effective route of administration for this compound.

Materials:

-

GDC-0879 powder

-

Dimethyl sulfoxide (DMSO)

-

0.5% (w/v) Methylcellulose in sterile water

-

0.2% (v/v) Tween 80 in sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of GDC-0879 in DMSO. For example, a 10 mg/mL stock can be prepared.

-

Note: The solubility of GDC-0879 in DMSO is high. For higher concentrations, warming the tube at 37°C for 10 minutes and/or sonicating may be beneficial. Store stock solutions at -20°C for up to several months.

-

-

Vehicle Preparation:

-

Prepare the dosing vehicle by mixing 0.5% methylcellulose and 0.2% Tween 80 in sterile water. A detailed protocol for preparing this vehicle can be found in various online resources.

-

-

Final Formulation:

-

On the day of dosing, dilute the GDC-0879 stock solution with the prepared vehicle to the desired final concentration.

-

Example Calculation for a 100 mg/kg dose:

-

For a 20g mouse, the total dose is 2 mg (100 mg/kg * 0.02 kg).

-

Assuming a dosing volume of 0.2 mL (10 mL/kg), the required concentration of the final formulation is 10 mg/mL (2 mg / 0.2 mL).

-

To prepare 1 mL of this formulation, you would add 100 µL of a 100 mg/mL GDC-0879 stock in DMSO to 900 µL of the vehicle.

-

-

-

Homogenization:

-

Vortex the final suspension thoroughly to ensure it is uniform. The mixed solution should be used immediately for optimal results.

-

Protocol 2: Cell Line-Derived Xenograft (CDX) Model and GDC-0879 Treatment

This protocol outlines the establishment of a subcutaneous xenograft model using a BRAF V600E mutant cell line and the subsequent treatment with GDC-0879.

Materials:

-

BRAF V600E mutant human cancer cell line (e.g., A375 melanoma, Colo205 colorectal)

-

Female athymic nu/nu mice (6-8 weeks old)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (27-30 gauge)

-

Digital calipers

-

GDC-0879 formulation (from Protocol 1)

-

Oral gavage needles

-

Animal welfare monitoring checklist

Experimental Workflow Diagram:

Caption: Experimental workflow for a GDC-0879 xenograft study.

Procedure:

-

Cell Preparation and Implantation:

-

Culture the selected BRAF V600E mutant cell line under standard conditions.

-

Harvest cells during their logarithmic growth phase and perform a cell count to determine viability.

-

Resuspend the cells in sterile PBS at the desired concentration (typically 1-10 x 10^6 cells per 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to support initial tumor growth.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor the body weight of the mice at each tumor measurement to assess for any treatment-related toxicity.

-

Observe the general health and behavior of the animals daily, noting any signs of distress.

-

-

Treatment Initiation:

-

Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Begin oral gavage administration of the GDC-0879 formulation or the vehicle control according to the planned dosing schedule (e.g., daily).

-

-

Data Analysis and Endpoints:

-

Continue to measure tumor volume and body weight throughout the study.

-